molecular formula C12H10ClNO B1277483 5-(Benzyloxy)-2-chloropyridine CAS No. 84611-43-8

5-(Benzyloxy)-2-chloropyridine

Cat. No.: B1277483
CAS No.: 84611-43-8
M. Wt: 219.66 g/mol
InChI Key: QLUMNDLJGBUHPB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position

Scientific Research Applications

5-(Benzyloxy)-2-chloropyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

The exact mode of action of 5-(Benzyloxy)-2-chloropyridine is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other benzyloxy compounds . The compound may bind to its target, causing conformational changes that affect the target’s function. More research is needed to confirm this hypothesis and to understand the specifics of these interactions.

Biochemical Pathways

Similar compounds have been found to influence various biochemical processes

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels . It’s plausible that this compound could have similar effects, but more research is needed to confirm this.

Action Environment

Similar compounds have been found to be influenced by various environmental factors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-chloropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the pyridine ring or the benzyloxy group under appropriate conditions.

    Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents like dimethylformamide.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced pyridine or benzyloxy derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Chloropyridine: Lacks the benzyloxy group, making it less lipophilic and potentially less active in certain biological assays.

    5-Benzyloxy-2-methylpyridine: Similar structure but with a methyl group instead of chlorine, which can alter its reactivity and binding properties.

    5-(Benzyloxy)-2-bromopyridine: Similar but with a bromine atom, which can affect its reactivity and interactions due to the larger atomic radius and different electronegativity.

Uniqueness: 5-(Benzyloxy)-2-chloropyridine is unique due to the combination of the benzyloxy group and the chlorine atom, which confer specific chemical and physical properties

Properties

IUPAC Name

2-chloro-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUMNDLJGBUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434180
Record name 5-(Benzyloxy)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84611-43-8
Record name 5-(Benzyloxy)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(phenylmethoxy)-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (55% in oil, 236 mg, 5.40 mmol) washed in Hexane and 2-Chloro-5-hydroxypyridine (350 mg, 2.70 mmol) was suspended in dry DMF (20 ml). After 10 minutes at room temperature Benzylbromide (0.32 ml, 2.70 mmol) was added and the mixture was stirred for an additional 2 hrs. The reaction was diluted with water and extracted with EtOAc (3*50 ml). The combined organic layers were washed with water and brine, and dried over Na2SO4. The solvent was removed by rotary evaporation, affording 520 mg (88%) of the title compound as a yellow oil.
Quantity
236 mg
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350 mg
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0.32 mL
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20 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

6-Chloropyridin-3-ol (30.00 g, 231.6 mmol), 1-(bromomethyl)benzene (43.57 g, 254.7 mmol), and potassium carbonate (80.01 g, 579.0 mmol) were added to DMF (500 mL) and stirred at ambient temperature overnight. Water was added and extracted with ether. The organic phase was washed with 1M NaOH, dried, filtered, and concentrated to provide the title compound (50.8 g, 99.86% yield).
Quantity
30 g
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reactant
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43.57 g
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reactant
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80.01 g
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reactant
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500 mL
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Yield
99.86%

Synthesis routes and methods III

Procedure details

6-Chloropyridin-3-ol (6 g, 46 mmol) in N,N-dimethylformamide (50 mL) was treated with benzylbromide (5.5 mL, 46 mmol) and potassium carbonate (12.8 mmol) and the reaction mixture heated to 40° C. for 18 hours. The reaction was cooled to room temperature, poured into brine (200 mL) and extracted with ethyl acetate (200 mL). The organic layer was washed with brine (3×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give 5-benzyloxy-2-chloropyridine. This crude product was dissolved in propionitrile (50 mL) and treated with trimethylsilylbromide (12.36 mL, 92 mmol) and the reaction mixture was heated at 100° C. for 113 hours. The reaction mixture was cooled to room temperature and poured into 2.0 M sodium hydroxide solution to which 50 g of ice had been added. The aqueous phase was extracted with diethyl ether, (3×75 mL). The organic layers were combined and washed with water (2×100 mL) and brine (75 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue (light brown oil) was purified by flash column chromatography on silica gel using 8% ethyl acetate:hexanes as eluent to give 4.72 g of the title compound as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 5.19 (s, 2H), 7.42 (m, 6H), 7.57 (d, J=6 Hz, 1H), 8.19 (d, J=3 Hz, 1H), MS (DCI/NH3) m/e 365 (M+H)+.
Quantity
6 g
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reactant
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5.5 mL
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reactant
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12.8 mmol
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reactant
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50 mL
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solvent
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brine
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200 mL
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solvent
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Synthesis routes and methods IV

Procedure details

2-Chloro-5-hydroxypyridine (2.6 g, 20 mmol) and cesium carbonate (7.2 g, 22 mmol) in 8 mL of DMF were treated with benzyl bromide (2.6 mL). After stirring at 23° C. for 6 hours, the reaction mixture was diluted with water, adjusted to pH 7 with saturated aqueous NaH2PO4, and extracted with dichloromethane. The organic extract was dried over Na2SO4 filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (eluting with CH2Cl2) to provide the title compound as a white solid (3.44 g, 79%). mp<50° C.; Rf=0.4 (CH2Cl2); MS 220 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.20 (d, 1H, J=2.7 Hz), 7.55 (dd, 1H, J=9, 2.7 Hz), 7.3-7.5 (m, 6H), 5.19 (s, 2H).
Quantity
2.6 g
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reactant
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cesium carbonate
Quantity
7.2 g
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reactant
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2.6 mL
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reactant
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8 mL
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solvent
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[Compound]
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NaH2PO4
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Yield
79%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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